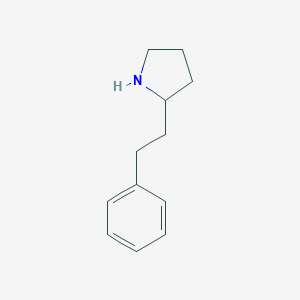

2-(2-Phenylethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZIXZLDDAZRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395528 | |

| Record name | 2-(2-phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106366-30-7 | |

| Record name | 2-(2-phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Phenylethyl)pyrrolidine: Core Properties, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Phenylethyl)pyrrolidine, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol and methods for analytical characterization, and explores its emerging role in neuropharmacology and drug development. By synthesizing technical data with practical insights, this guide serves as an essential resource for professionals engaged in the exploration and utilization of novel chemical entities.

Introduction and Strategic Importance

This compound is a substituted pyrrolidine derivative that has garnered interest within the scientific community for its unique structural features.[1] The molecule incorporates a saturated five-membered nitrogen heterocycle (the pyrrolidine ring) attached to a phenylethyl group.[1][2] This combination of a rigid alicyclic amine and a flexible aromatic sidechain makes it a valuable scaffold in the design of novel therapeutic agents, particularly for neurological disorders.[3][4][5]

The pyrrolidine moiety is a common feature in a wide array of natural products and FDA-approved drugs, prized for its ability to introduce stereochemistry and explore three-dimensional chemical space, which is crucial for specific interactions with biological targets.[6][7] The phenylethyl group, a core component of many neurotransmitters, often imparts affinity for receptors and transporters within the central nervous system (CNS).[1][2] Consequently, this compound serves as a critical building block and a subject of investigation for its potential psychoactive and neuromodulatory properties.[1][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 106366-30-7 | [3][4] |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Purity | ≥ 95-99% (by GC) | [1][3] |

| Storage Conditions | 0-8°C, under inert atmosphere | [2][3] |

| Solubility | Soluble in organic solvents | [1] |

| Synonyms | 2-Phenethyl-pyrrolidine | [1] |

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of this compound are essential for ensuring reproducibility in experimental settings.

Synthetic Workflow: N-Alkylation

A common and straightforward method for synthesizing substituted pyrrolidines is through the N-alkylation of a pyrrolidine precursor. However, for the C-2 substituted target molecule, a more relevant approach involves the alkylation of a suitable precursor or a multi-step synthesis building the ring structure. A practical synthesis can be adapted from procedures for similar compounds, such as the alkylation of a pyrrolidine with a phenylethyl halide.[8] A representative protocol for a related N-alkylation is provided below to illustrate the chemical principles.

Caption: General workflow for pyrrolidine synthesis via alkylation.

Experimental Protocol: Synthesis of 1-(2-Phenylethyl)pyrrolidine

This protocol is adapted from a similar synthesis and illustrates the N-alkylation of pyrrolidine. The synthesis of the C-2 isomer would require a different starting material, such as 2-lithiopyrrolidine, or a multi-step approach.

-

Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) in dry acetonitrile (30 ml) in a round-bottom flask, add milled potassium carbonate (1.5 equivalents).[8] The potassium carbonate acts as a base to neutralize the HBr formed during the reaction. Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants.

-

Addition of Alkylating Agent: Add 2-phenylethyl bromide (1.05 equivalents) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.[8][9]

-

Reaction: Stir the reaction mixture at room temperature for 48 hours. Following this, heat the mixture to reflux for 2 hours to drive the reaction to completion.[8]

-

Work-up: Cool the reaction mixture to ambient temperature. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate to ensure all product is collected.[8]

-

Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[8]

-

Verification: Collect the appropriate fractions and concentrate them to afford the final product. Confirm the identity and purity of the compound using analytical techniques such as NMR and GC-MS.

Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark for assessing purity (typically ≥99%) and confirming the molecular weight of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyrrolidine ring and the phenylethyl substituent.

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the functional groups present in the molecule and can be used to confirm the absence of starting materials or impurities with distinct IR absorptions.[10]

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is an active area of research. Its structural similarity to phenethylamines suggests potential activity within the central nervous system, possibly through interaction with neurotransmitter systems.[1]

Compounds containing the pyrrolidine scaffold are known to exhibit a wide range of biological activities, including neuropharmacological, anti-inflammatory, and anticancer effects.[11] Specifically, 2-substituted pyrrolidines can act as chiral auxiliaries in asymmetric synthesis or as key pharmacophores in bioactive molecules.[3]

While specific mechanistic data for this compound is limited in publicly available literature, its structure is a component of more complex molecules with known targets. For instance, many CNS-active drugs containing phenethylamine or pyrrolidine moieties act as agonists or antagonists at monoamine receptors (e.g., dopamine, serotonin, norepinephrine) or as inhibitors of their respective transporters.[12] It is hypothesized that this compound may serve as a modulator of these neurotransmitter systems.[4][5] Further research, including receptor binding assays and functional studies, is required to fully elucidate its mechanism of action.

Caption: Hypothesized mechanism of action for this compound.

Applications in Research and Drug Development

The utility of this compound extends across several domains of chemical and pharmaceutical science.

-

Pharmaceutical Development: It is a key building block for synthesizing more complex pharmaceutical agents.[3][4][5] Its structure serves as a starting point for developing drugs targeting neurological and psychiatric conditions.[3][4][5]

-

Neuroscience Research: The compound is used as a research tool to investigate the function and modulation of neurotransmitter systems.[4][5] These studies can provide valuable insights into the underlying biology of mental health disorders.[4][5]

-

Organic Synthesis: As a versatile intermediate, it is employed in the construction of complex organic molecules.[2][4] Its pyrrolidine core can be further functionalized, allowing for the creation of diverse chemical libraries for drug screening.[2]

-

Chiral Auxiliary: The chiral center at the C-2 position allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is often a critical requirement for modern pharmaceuticals.[3]

Safety and Handling

This compound requires careful handling in a controlled laboratory environment.[2] Standard safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Due to its potential psychoactive properties, all handling should adhere to institutional and regulatory guidelines.[1] The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed (H302).[2] Store in a cool, dry, and well-ventilated area.[2][3]

Conclusion

This compound is a chemical scaffold of considerable interest, bridging foundational organic synthesis with advanced drug discovery. Its unique combination of a pyrrolidine ring and a phenylethyl moiety provides a rich platform for developing novel CNS-active agents. This guide has provided a technical foundation covering its core properties, synthesis, analysis, and applications. Continued investigation into its pharmacological profile and mechanism of action is warranted and promises to unlock its full potential in the fields of medicinal chemistry and neuropharmacology.

References

-

Best this compound. (2025, October 31). Alt.wiche.edu. [Link]

-

Synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine. (n.d.). PrepChem.com. [Link]

-

2-Substituted pyrrolidine and piperidine alkaloids. (n.d.). ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Cas no 106366-30-7 (this compound). (n.d.). LookChem. [Link]

-

Phenylethylpyrrolidine. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

-

Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022, March 11). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1144-1161. [Link]

-

2-ethyl-2-(2-phenylethyl)pyrrolidine | CAS 1528651-38-8. (n.d.). American Elements. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248380. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. [Link]

-

2-Phenylethyl bromide. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

-

Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (n.d.). MDPI. [Link]

Sources

- 1. CAS 106366-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 106366-30-7(this compound) | Kuujia.com [kuujia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. wiche.edu [wiche.edu]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. LJMU Research Online [researchonline.ljmu.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

2-(2-Phenylethyl)pyrrolidine molecular structure and IUPAC name

An In-depth Technical Guide to 2-(2-Phenylethyl)pyrrolidine: Molecular Structure, Nomenclature, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will dissect its molecular architecture, elucidate the principles behind its formal IUPAC nomenclature, and explore its physicochemical properties. Furthermore, this document delves into its role as a versatile synthetic building block, particularly in the development of novel therapeutics targeting the central nervous system. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's fundamental characteristics and scientific applications.

Molecular Structure and Conformation

This compound is a disubstituted amine featuring a saturated, five-membered nitrogen-containing heterocycle—the pyrrolidine ring—and a phenylethyl group attached at the second carbon position. The molecular formula is C₁₂H₁₇N.[1][2][3]

The core structure is composed of two key moieties:

-

The Pyrrolidine Ring : A saturated heterocycle also known as tetrahydropyrrole.[4] This ring is not planar and adopts an "envelope" or "twist" conformation to minimize steric and torsional strain. This non-planar, three-dimensional structure is a critical feature, as it allows for a more precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes.[5]

-

The 2-Phenylethyl Substituent : This group consists of a phenyl ring connected to the pyrrolidine core via a two-carbon (ethyl) linker. The presence of the aromatic phenyl group and the flexible ethyl chain contributes significantly to the molecule's overall lipophilicity and potential for van der Waals and π-π stacking interactions.

The linkage at the C-2 position of the pyrrolidine ring creates a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-2-(2-phenylethyl)pyrrolidine and (S)-2-(2-phenylethyl)pyrrolidine. The specific stereochemistry is a paramount consideration in pharmaceutical applications, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. The compound's ability to act as a chiral auxiliary makes it highly valuable in asymmetric synthesis.[1]

Caption: 2D structure of this compound with key moieties labeled.

IUPAC Nomenclature Deconstruction

The systematic name, this compound, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process can be broken down into logical steps.

-

Identify the Principal Functional Group/Parent Heterocycle : The core of the molecule is the saturated five-membered ring containing one nitrogen atom. This parent heterocycle is named pyrrolidine .[4][6]

-

Number the Parent Ring : Numbering begins at the heteroatom (Nitrogen) as position 1 and proceeds around the ring to give the substituent the lowest possible locant. Therefore, the carbon atom bearing the substituent is position 2 .

-

Identify the Substituent : The group attached at position 2 is a phenylethyl group. This substituent itself is complex and is named as an ethyl group (-CH₂-CH₂-) that is, in turn, substituted with a phenyl group (-C₆H₅).

-

Number the Substituent Chain : The ethyl chain is numbered starting from the point of attachment to the parent ring. The carbon directly bonded to the pyrrolidine ring is position 1', and the subsequent carbon, which is bonded to the phenyl ring, is position 2'. The phenyl group is therefore located at position 2' of the ethyl chain.

-

Assemble the Name : The substituent's name is constructed as "(2-phenylethyl)". The number '2' inside the parentheses indicates the phenyl group's position on the ethyl chain. This entire substituent name is then prefixed to the parent name, with its locant on the pyrrolidine ring.

This assembly results in the final, unambiguous IUPAC name: This compound .[6][7]

Caption: Logical workflow for deriving the IUPAC name of the molecule.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 106366-30-7 | [1][3][6] |

| Molecular Formula | C₁₂H₁₇N | [1][2][3] |

| Molecular Weight | 175.27 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 2-Phenethyl-pyrrolidine, rac-2-(2-phenylethyl)pyrrolidine | [2][8] |

| SMILES | C1CC(NC1)CCC2=CC=CC=C2 | [2][6] |

| InChI Key | COZIXZLDDAZRGK-UHFFFAOYSA-N | [6][8] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Store at 2-8°C | [8] |

Synthesis and Reactivity

As a versatile intermediate, this compound can be synthesized through several established organic chemistry pathways. A common conceptual approach involves the reductive amination of a suitable keto-precursor or the alkylation of a proline derivative.

Example Synthetic Workflow: Reductive Amination

This protocol outlines a generalized, two-step procedure for the synthesis of this compound.

Step 1: Phenyl Grignard Addition to Proline Derivative

-

An N-protected proline derivative (e.g., N-Boc-proline methyl ester) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

The solution is cooled to a low temperature (e.g., -78°C).

-

A solution of phenylethylmagnesium bromide (a Grignard reagent) in THF is added dropwise to the cooled solution.

-

The reaction is allowed to stir for several hours, gradually warming to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone intermediate.

Step 2: Reductive Amination/Cyclization and Deprotection

-

The crude ketone intermediate is subjected to conditions that facilitate reductive amination and cyclization to form the pyrrolidine ring, followed by removal of the protecting group. This can often be achieved in a one-pot reaction.

-

A common method involves catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or treatment with a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of an amine source.

-

If an N-protecting group like Boc is used, it is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product.

-

The final compound is purified using standard techniques such as column chromatography or distillation.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a compound of high interest for pharmaceutical and chemical research.[1]

-

Pharmaceutical Building Block : It serves as a key intermediate in the synthesis of more complex molecules.[6][9] Its rigid pyrrolidine core and aromatic phenyl group provide a robust scaffold that can enhance binding affinity to biological targets.[8] This makes it particularly valuable in medicinal chemistry for creating libraries of compounds for screening.

-

Neuroscience and CNS Drug Development : Pyrrolidine-containing compounds are prevalent in neuropharmacology.[10] this compound is used in research for developing novel therapeutic agents for neurological disorders by acting as a precursor to molecules that modulate neurotransmitter systems.[1][6][9]

-

Asymmetric Synthesis : Due to its chiral nature, enantiomerically pure forms of this compound are employed as chiral auxiliaries or ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high stereoselectivity.[1]

-

Organic and Materials Science : Beyond pharmaceuticals, it is used in broader organic synthesis to create complex molecules and in materials science for developing new polymers with specific structural characteristics.[6][9]

Conclusion

This compound is a structurally significant molecule with a well-defined IUPAC nomenclature that reflects its chemical composition. Its combination of a chiral, saturated heterocyclic ring and a phenylethyl substituent underpins its utility as a versatile building block in diverse scientific fields. For professionals in drug development and organic synthesis, a thorough understanding of its structure, properties, and reactivity is fundamental to leveraging its potential in the creation of novel, high-value chemical entities.

References

-

American Elements. 2-ethyl-2-(2-phenylethyl)pyrrolidine | CAS 1528651-38-8. [Link]

-

Alt.wiche.edu. Best this compound. [Link]

-

PubChem. 1-(2-Phenylethyl)pyrrolidine | C12H17N | CID 411735. [Link]

-

Wikipedia. Phenylethylpyrrolidine. [Link]

-

PubChem. This compound | C12H17N | CID 3722272. [Link]

-

LookChem. Cas no 106366-30-7 (this compound). [Link]

-

PubChem. 2-Ethyl-1-methyl-2-(2-phenylethynyl)pyrrolidine. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1144-1161. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Consensus. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 106366-30-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | C12H17N | CID 3722272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 106366-30-7(this compound) | Kuujia.com [kuujia.com]

- 9. wiche.edu [wiche.edu]

- 10. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Phenylethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

2-(2-Phenylethyl)pyrrolidine is a versatile heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine ring with a phenylethyl group, makes it a valuable building block for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into synthetic strategies, purification techniques, and analytical methodologies for structural elucidation and purity assessment. The content herein is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and characterize this important molecule.

Introduction: The Significance of the this compound Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The incorporation of a 2-(2-phenylethyl) substituent introduces a lipophilic aromatic moiety that can engage in crucial binding interactions with biological targets. This structural feature is often associated with compounds exhibiting neurological activity.[2] Consequently, this compound serves as a key intermediate in the development of novel therapeutics for neurological disorders.[2][3] Its applications extend to organic synthesis, where it functions as a versatile building block for the construction of more complex molecular architectures.[1][3]

Synthetic Strategies: The Path to this compound

The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely applicable method involves the N-alkylation of a suitable pyrrolidine precursor with a phenylethyl electrophile. An alternative, though less direct, approach could involve the construction of the pyrrolidine ring through a reductive amination and cyclization cascade.

Primary Synthetic Route: N-Alkylation of a Pyrrolidine Derivative

The N-alkylation of a secondary amine with an alkyl halide is a fundamental and robust method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy involves the reaction of a 2-substituted pyrrolidine with a phenylethyl halide, such as 2-phenylethyl bromide. This reaction typically proceeds via an SN2 mechanism.

A key consideration in this approach is the choice of the starting pyrrolidine. For the synthesis of the target molecule, direct alkylation of pyrrolidine would lead to the 1-substituted product. Therefore, a more logical approach starts with a precursor where the phenylethyl group is already attached at the 2-position of a related heterocyclic system, which is then converted to the pyrrolidine. However, based on available literature for analogous compounds, a direct synthesis can be proposed by reacting a suitable precursor with a phenylethylating agent.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via N-alkylation.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

2-Substituted Pyrrolidine Precursor

-

2-Phenylethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chosen 2-substituted pyrrolidine precursor in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

To this stirred suspension, add 2-phenylethyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent for SN2 reactions, as it can dissolve the reactants and facilitate the nucleophilic attack without solvating the nucleophile too strongly.

-

Base: Anhydrous potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Alternative Synthetic Route: Reductive Amination

An alternative strategy for the synthesis of the pyrrolidine ring is through intramolecular reductive amination. This would involve a precursor containing both a carbonyl group and a primary amine, which upon cyclization and reduction would yield the desired heterocyclic system. For this compound, a conceivable starting material would be a γ-amino ketone.

While this approach is elegant, the synthesis of the required precursor can be multi-stepped. However, it offers the potential for stereocontrol at the 2-position if a chiral amine is used.

Purification and Isolation

The purity of this compound is critical for its intended applications, especially in drug development where impurities can have significant pharmacological effects. The primary method for purification is flash column chromatography.

Table 1: Purification Parameters

| Parameter | Details |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (optimized by TLC) |

| Detection | UV (254 nm) and/or Potassium Permanganate stain |

For basic amines like this compound, tailing on silica gel can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

An alternative to direct purification of the free base is the formation of a salt, such as the hydrochloride salt. This can facilitate purification by crystallization, yielding a stable, crystalline solid that can be easily handled and stored. The free base can then be liberated by treatment with a base and extraction.

Structural Characterization

Unequivocal structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm corresponding to the five protons of the phenyl ring.

-

Phenylethyl Methylene Protons: Two multiplets corresponding to the two CH₂ groups of the phenylethyl side chain.

-

Pyrrolidine Protons: A series of multiplets for the protons on the pyrrolidine ring. The proton at the C2 position, being adjacent to the nitrogen and the phenylethyl group, will likely appear as a distinct multiplet.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm), including a quaternary carbon signal for the ipso-carbon of the phenyl ring.

-

Phenylethyl Methylene Carbons: Two signals in the aliphatic region for the two CH₂ groups.

-

Pyrrolidine Carbons: Signals corresponding to the four distinct carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₂H₁₇N, MW: 175.27 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for N-alkylated pyrrolidines involve cleavage of the C-N bonds and fragmentation of the pyrrolidine ring. A prominent fragment would likely be the tropylium ion (m/z 91) resulting from the cleavage and rearrangement of the phenylethyl group. Loss of the pyrrolidine ring is also a possible fragmentation pathway.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 (broad) | N-H stretch (secondary amine) |

| 3080-3030 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |

| ~1100 | C-N stretch |

| 750-700 and 690 | C-H out-of-plane bend (monosubstituted benzene) |

Characterization Workflow Diagram:

Sources

The 2-(2-Phenylethyl)pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-phenylethyl)pyrrolidine core represents a fascinating and highly versatile scaffold in medicinal chemistry. Its unique three-dimensional structure, conferred by the saturated, non-planar pyrrolidine ring, combined with the aromatic phenylethyl moiety, provides an ideal framework for designing molecules with specific and potent biological activities.[1] This guide delves into the synthesis, diverse pharmacological effects, and structure-activity relationships of its derivatives. We will explore their significant impact on the central nervous system—ranging from stimulant and dissociative effects to potential anticonvulsant and anxiolytic properties—as well as their emerging roles as antimicrobial and anticancer agents. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights, to empower researchers in the rational design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Architectural Advantage of the Phenylethylpyrrolidine Core

The this compound scaffold is more than a simple combination of its constituent parts. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in drug discovery.[2] Its sp3-hybridized carbons create a non-planar, puckered conformation that allows for precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophore space.[1] This three-dimensionality is critical for establishing high-affinity interactions with complex biological targets like receptors and enzymes.

The nitrogen atom within the pyrrolidine ring imparts basicity, a key physicochemical property that influences solubility, membrane permeability, and the potential for forming crucial ionic interactions with acidic residues in protein binding pockets.[1] When coupled with the phenylethyl group, the scaffold gains a lipophilic aromatic region capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions. This combination makes this compound and its derivatives valuable building blocks for developing novel therapeutic agents, particularly in the challenging field of neuropharmacology.[3][4]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. A common and effective approach involves the reductive amination of a suitable ketone precursor. More advanced biocatalytic methods are also emerging, offering high stereoselectivity.[5]

Logical Workflow for Synthesis

Caption: Workflow for synthesizing this compound derivatives.

Experimental Protocol: Representative Synthesis of an N-Substituted Derivative

This protocol describes a general procedure for the N-alkylation of a pre-formed this compound core, a common method for generating diverse analogs for screening.

Objective: To synthesize N-benzyl-2-(2-phenylethyl)pyrrolidine.

Causality: This method is chosen for its reliability and straightforward execution. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the secondary amine of the pyrrolidine ring to form the corresponding anion. This highly reactive nucleophile can then efficiently displace a halide from an alkylating agent, such as benzyl bromide, to form the C-N bond with minimal side reactions. Dry DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add this compound (1.0 equivalent). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Stir the resulting suspension at 0 °C for 30 minutes, during which time hydrogen gas will evolve. Allow the mixture to warm to room temperature and continue stirring for an additional 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-benzyl-2-(2-phenylethyl)pyrrolidine.

Biological Activities and Mechanisms of Action

Derivatives of this scaffold exhibit a remarkable breadth of biological activities, primarily centered on the central nervous system but also extending to antimicrobial and anticancer effects.

Central Nervous System (CNS) Activity

The phenylethylamine backbone is a classic psychostimulant template. The addition of the pyrrolidine ring creates derivatives that are potent modulators of monoamine transporters and ionotropic receptors.

-

Dopamine Transporter (DAT) Inhibition: Many derivatives function as potent dopamine reuptake inhibitors.[7] By blocking the dopamine transporter (DAT), these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[8] This mechanism is the foundation for their stimulant effects and is a primary driver of their abuse potential.[9][10] The structure-activity relationship (SAR) for this class shows that the length of an alkyl chain on the α-carbon of the phenylethyl moiety significantly influences potency at DAT.[7][11]

-

NMDA Receptor Antagonism: Certain derivatives, such as fluorolintane, have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[12] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory. Antagonism at this receptor disrupts normal glutamatergic neurotransmission, leading to dissociative and anesthetic effects. This mechanism suggests potential applications in treating conditions characterized by excitotoxicity, but also highlights a different avenue for potential abuse.

Caption: Mechanism of stimulant action via Dopamine Transporter (DAT) blockade.

-

Anxiolytic and Anticonvulsant Potential: While some derivatives are stimulants, modifications to the core structure can lead to depressant effects. For example, related pyrrolidine-2,5-diones are effective anticonvulsants, and other derivatives have shown anxiolytic and muscle-relaxant properties.[1][13] This functional switch underscores the scaffold's versatility and the critical role of specific substitutions in determining the final pharmacological profile.

Antimicrobial Activity

A distinct and promising area of activity is the inhibition of bacterial resistance mechanisms. Certain pyrrolidine pentamine derivatives have been identified as potent inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. This enzyme is a primary cause of bacterial resistance to critical aminoglycoside antibiotics. By inhibiting this enzyme, these compounds can potentially restore the efficacy of existing antibiotics against resistant Gram-negative pathogens.

Anticancer Activity

The phenylethyl moiety is also found in other classes of biologically active compounds. Notably, 2-(2-phenylethyl)chromones have been identified as a novel scaffold for inhibiting Cytochrome P450 1B1 (CYP1B1).[14] CYP1B1 is an enzyme overexpressed in many tumors and is linked to the metabolism of chemotherapeutic agents, contributing to drug resistance.[14] While not pyrrolidine derivatives, this finding highlights the potential of the 2-phenylethyl group in designing agents that can be used in combination cancer therapies to overcome chemoresistance.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly sensitive to structural modifications. A systematic analysis of these changes is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: SAR Summary for CNS Activity (Monoamine Transporter Inhibition)

| Modification Site | Structural Change | Impact on Activity | Reference(s) |

| α-Carbon Chain | Increasing length (methyl to pentyl) | Increases binding affinity and potency at DAT and hNET. | [7] |

| Phenyl Ring | 4-position substitution (e.g., Cl, Br, CH₃) | Generally maintains high selectivity for DAT over SERT. | [10] |

| Phenyl Ring | 4-CF₃ substitution | Atypical; significantly reduces DAT potency and selectivity. | [10] |

| Pyrrolidine Ring | N-substitution | Modulates selectivity and potency across different transporters. | [15] |

| β-Carbon | Addition of a keto group (cathinone analogs) | Creates potent stimulant compounds (e.g., α-PVP, α-PHP). | [9][16] |

Table 2: SAR Summary for Antimicrobial Activity (AAC(6')-Ib Inhibition)

| Modification Site | Structural Change | Impact on Activity | Reference(s) |

| R1 Position | Alterations to S-phenyl moiety | Reduces inhibitory activity, indicating this group is essential. | [17] |

| R3, R4, R5 Positions | Various modifications | Effects vary, demonstrating potential for optimization of activity. | [17] |

| Scaffold | Truncation of the core structure | Results in a significant loss of inhibitory activity. | [17] |

Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel derivatives, a series of standardized in vitro and in vivo assays are required.

Protocol 1: In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NMDA receptor using a competitive radioligand binding assay.

Causality: This assay quantifies the direct interaction between a compound and its target receptor. It uses a radiolabeled ligand (e.g., [³H]CGP 39653) with known high affinity for the NMDA receptor's glutamate binding site.[18] The test compound's ability to displace this radioligand is measured, allowing for the calculation of its inhibitory constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity. This is a foundational assay in pharmacology for confirming a compound's mechanism of action and potency at the molecular level.[19][20]

Materials:

-

Rat cortical membrane preparation (source of native NMDA receptors)

-

[³H]CGP 39653 (Radioligand)

-

Test compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM L-glutamate)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize whole rat brain tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration using a BCA or Bradford assay.[20]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 150 µL membrane preparation, 50 µL vehicle (buffer), 50 µL radioligand solution.

-

Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL non-specific control (L-glutamate), 50 µL radioligand solution.

-

Competition: 150 µL membrane preparation, 50 µL of test compound at various concentrations, 50 µL radioligand solution.

-

-

Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach equilibrium.[20]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.[4]

Causality: The broth microdilution method is a standardized and widely accepted technique for assessing the potency of antimicrobial agents.[12] It provides a quantitative measure (the MIC) of a compound's bacteriostatic activity by challenging the bacteria with a gradient of drug concentrations in a liquid growth medium.[1][3] This allows for direct comparison between different compounds and is a critical first step in evaluating potential new antibiotics.

Materials:

-

Test compound

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare a 2x stock solution of the highest desired concentration of the test compound in MHB.

-

Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the 2x compound stock to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second. Repeat this two-fold serial dilution across the plate to the 10th column, discarding the final 100 µL from column 10.[17]

-

Column 11: Growth control (broth and inoculum, no compound).

-

Column 12: Sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).[17]

Protocol 3: In Vivo Rodent Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a test compound on spontaneous locomotor activity in mice.

Causality: Locomotor activity is a primary indicator of CNS stimulant or depressant effects.[21] An increase in movement is characteristic of drugs that enhance dopaminergic activity, like cocaine or amphetamine.[8] This automated assay provides objective, quantifiable data on parameters like distance traveled, movement time, and stereotypy, allowing for a robust assessment of a compound's in vivo behavioral profile.[13][22]

Materials:

-

Test compound, dissolved in a suitable vehicle (e.g., saline)

-

Male Swiss-Webster mice (20-25 g)

-

Locomotor activity chambers (e.g., open field arenas equipped with infrared beams or video tracking software)

-

Syringes for administration (e.g., intraperitoneal, i.p.)

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.

-

Habituation: Place each mouse individually into a locomotor activity chamber and allow it to habituate to the novel environment for 30-60 minutes. This reduces the influence of novelty-induced hyperactivity on the results.

-

Administration: Remove the mice from the chambers, weigh them, and administer the test compound or vehicle via the chosen route (e.g., i.p. injection).

-

Data Collection: Immediately return the mice to their respective chambers. Record locomotor activity continuously for a period of 60-120 minutes.[23]

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

-

Calculate the total distance traveled, total ambulatory time, and number of stereotypic movements for each animal.

-

Compare the results from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Plot the data as a time course and as total activity over the session to visualize dose-dependent effects.

-

Future Perspectives and Conclusion

The this compound scaffold is a proven platform for the discovery of potent, biologically active compounds. The research highlighted in this guide demonstrates its remarkable chemical tractability and pharmacological diversity. Future research should focus on:

-

Improving Selectivity: Fine-tuning substitutions to develop derivatives with high selectivity for specific receptor subtypes or transporter proteins to minimize off-target effects.

-

Exploring Novel Activities: Screening derivative libraries against a wider range of biological targets, including those involved in inflammation, metabolic disorders, and neurodegeneration.

-

Stereochemistry: Systematically investigating the role of stereoisomers, as the spatial arrangement of substituents on the chiral centers of the pyrrolidine ring can dramatically influence biological activity.[1]

-

Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic profiles and brain penetrability of promising CNS-active candidates.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Gatch, M. B., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Gatch, M. B., et al. (2023). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α‑Pyrrolidinohexiophenone (α-PHP). Figshare. [Link]

-

NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Riebel, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis. [Link]

-

Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research. [Link]

-

Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

The Use of Ligand Binding in Assays of NMDA Receptor Function. (2004). Methods in Molecular Biology. [Link]

-

Di Mauro, G., et al. (2017). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. [Link]

-

Locomotor Sensitization Study. Melior Discovery. [Link]

-

Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Locomotor activity of mice. (2018). SlideShare. [Link]

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2011). Molecules. [Link]

-

Banks, M. L., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropsychopharmacology. [Link]

-

1-(2-Phenylethyl)pyrrolidine. Wikipedia. [Link]

-

Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (2022). Applied Sciences. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. enamine.net [enamine.net]

- 3. protocols.io [protocols.io]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Collection - StructureâActivity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: αâPyrrolidinohexiophenone (α-PHP) - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianjpr.com [asianjpr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. Locomotor activity of mice | PPTX [slideshare.net]

- 23. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Phenylethyl)pyrrolidine in Neurological Disorders

Abstract

This technical guide provides a comprehensive examination of the putative mechanism of action of 2-(2-Phenylethyl)pyrrolidine, a heterocyclic compound with significant potential for therapeutic intervention in neurological disorders. By virtue of its structural similarity to endogenous trace amines, this molecule is hypothesized to exert its primary effects through the modulation of monoaminergic systems, with a principal focus on the Trace Amine-Associated Receptor 1 (TAAR1). We will dissect the downstream signaling cascades, explore its impact on key neurotransmitter transporters, and contextualize these molecular actions within preclinical models of Parkinson's disease, depression, and anxiety. This document is intended for researchers, neuropharmacologists, and drug development professionals, offering a synthesis of current understanding and detailing the experimental frameworks required to further elucidate the therapeutic promise of this compound class.

Introduction: Structural Rationale and Therapeutic Potential

This compound is a chemical entity characterized by a five-membered nitrogen-containing pyrrolidine ring attached to a phenylethyl group[1][2]. This unique architecture is of significant interest in neuropharmacology as it combines the structural motifs of both proline, an amino acid integral to many peptides, and β-phenylethylamine (PEA), an endogenous trace amine and central nervous system stimulant[3][4]. The pyrrolidine ring introduces conformational rigidity, a property often exploited in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets[5][6].

The compound's potential as a neuromodulatory agent stems from its structural analogy to molecules known to interact with critical neurotransmitter systems[2][5]. Its investigation is largely driven by the need for novel therapeutics for complex neurological disorders where current treatments have limited efficacy or significant side effects[7][8]. This guide will establish the scientific basis for its proposed mechanism of action, grounded in its interaction with TAAR1 and the subsequent modulation of dopamine and serotonin pathways.

Core Mechanism of Action: A TAAR1-Centric Hypothesis

The leading hypothesis for the mechanism of this compound centers on its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that functions as a critical regulator of monoaminergic neurotransmission[9][10]. Unlike classical dopamine or serotonin receptors located on the postsynaptic membrane, TAAR1 is found predominantly on presynaptic terminals of monoaminergic neurons[11].

Quantitative Pharmacology at TAAR1

Direct, high-affinity binding and functional agonism at TAAR1 are the expected primary actions. Activation of TAAR1 by an agonist like this compound initiates a signaling cascade that can profoundly alter neuronal firing and neurotransmitter release[12]. While specific binding data for this compound is not extensively published, the pharmacological profile of its parent compound, 2-phenylethylamine (PEA), provides a strong predictive framework.

Table 1: Representative Pharmacological Profile of TAAR1 Agonists

| Compound | Receptor/Transporter | Assay Type | Species | Affinity (Ki) / Potency (EC50/IC50) | Reference |

|---|---|---|---|---|---|

| 2-Phenylethylamine (PEA) | TAAR1 | Functional (cAMP) | Rat | EC50: 240 nM | [11] |

| 2-Phenylethylamine (PEA) | TAAR1 | Binding | Rat | Ki: 2200 nM | [11] |

| Pyrrolidine Derivatives | Dopamine Transporter (DAT) | Binding/Uptake | - | IC50: 398.6 nM (for a related derivative) | [13] |

| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 5-HT1A Receptor | Binding | Rat | Ki: 0.49 nM |[14] |

Causality Note: The selection of these assays is critical. A binding assay (measuring Ki) determines the affinity of the ligand for the receptor, while a functional assay (measuring EC50) quantifies its ability to elicit a biological response, such as cAMP production. Both are necessary to classify a compound as a functional agonist. The inclusion of data for related derivatives at other targets like the dopamine transporter and serotonin receptors highlights potential secondary mechanisms or off-target effects that must be characterized for a complete pharmacological profile[13][14].

Downstream Signaling Pathways

TAAR1 activation by an agonist is primarily coupled to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including neurotransmitter transporters[12]. Additionally, TAAR1 can engage G protein-independent signaling pathways involving β-arrestin2, which can modulate the activity of the AKT/GSK3β signaling cascade[12].

Caption: Canonical TAAR1 signaling cascade initiated by an agonist.

This dual signaling capability allows TAAR1 to exert complex control over neuronal function. The primary Gαs-cAMP-PKA pathway directly impacts the function of monoamine transporters, such as the dopamine transporter (DAT), by phosphorylating them. This phosphorylation event is crucial as it can reverse the direction of transport, causing an efflux of dopamine from the presynaptic terminal into the synapse, or at minimum, reduce dopamine reuptake[12].

Application in Neurological Disorder Models

The therapeutic relevance of this compound is best understood by examining its potential effects in validated animal models of human neurological diseases.

Parkinson's Disease (PD)

Pathophysiological Context: PD is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a severe dopamine deficit in the striatum[15]. Current therapies primarily focus on dopamine replacement, which can have significant long-term side effects.

Therapeutic Rationale: A TAAR1 agonist like this compound offers a novel, non-dopaminergic approach. By activating TAAR1 on the remaining dopaminergic terminals, it could increase synaptic dopamine levels through DAT modulation, thereby amplifying the signal of the surviving neurons[10][12]. Furthermore, some studies suggest that TAAR1 activation may have neuroprotective effects, potentially slowing disease progression[16].

Preclinical Models: The efficacy of novel anti-parkinsonian drugs is typically assessed in neurotoxin-based rodent models.

-

6-Hydroxydopamine (6-OHDA) Model: Involves the direct injection of the neurotoxin 6-OHDA into the medial forebrain bundle or substantia nigra of rodents, causing a selective and rapid lesion of dopaminergic neurons on one side of the brain[17].

-

MPTP Model: The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to a bilateral loss of dopaminergic neurons, closely mimicking the pathology of PD[18].

In these models, a successful therapeutic candidate would be expected to reverse motor deficits, which are assessed using tests like the cylinder test (for forelimb asymmetry) or the rotarod test (for motor coordination).

Sources

- 1. 106366-30-7(this compound) | Kuujia.com [kuujia.com]

- 2. CAS 106366-30-7: this compound | CymitQuimica [cymitquimica.com]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Beneficial effects of prolonged 2-phenylethyl alcohol inhalation on chronic distress-induced anxio-depressive-like phenotype in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 14. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal models for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DSpace [dr.lib.iastate.edu]

- 17. inotiv.com [inotiv.com]

- 18. mdpi.com [mdpi.com]

The Pharmacological Profile of Phenethylpyrrolidine Compounds: A Technical Guide for Researchers

Introduction: The Emergence of Phenethylpyrrolidine Compounds in Neuroscience Research

The phenethylpyrrolidine scaffold represents a privileged chemical structure in modern neuropharmacology, underpinning a diverse class of psychoactive compounds. While the broader phenethylamine class has long been recognized for its profound effects on the central nervous system (CNS), the incorporation of a pyrrolidine ring introduces unique conformational constraints and physicochemical properties that significantly influence pharmacological activity. This guide provides an in-depth technical exploration of the pharmacological profile of phenethylpyrrolidine compounds, with a particular focus on the α-pyrrolidinophenone class of synthetic cathinones, which have garnered significant attention from both a research and public health perspective.

These compounds primarily exert their effects as potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This mechanism of action is shared with well-known psychostimulants such as cocaine and methylphenidate, leading to increased synaptic concentrations of dopamine and norepinephrine and subsequent stimulant effects. The high abuse potential of many of these compounds, such as α-pyrrolidinopentiophenone (α-PVP), underscores the critical need for a comprehensive understanding of their pharmacological properties to inform drug development, public health policy, and the treatment of substance use disorders.

This guide will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and in vivo effects of phenethylpyrrolidine compounds. Furthermore, it will provide detailed, field-proven experimental protocols for their characterization, offering researchers a practical framework for investigating this important class of neuropharmacologically active molecules.

Chemical Synthesis of α-Pyrrolidinophenones

The synthesis of α-pyrrolidinophenones, a prominent class of phenethylpyrrolidine compounds, is typically achieved through a multi-step process. A common and effective synthetic route involves the α-bromination of a substituted valerophenone followed by nucleophilic substitution with pyrrolidine.[1][2][3]

A generalized synthetic scheme is presented below:

-

Friedel-Crafts Acylation: The synthesis often commences with the Friedel-Crafts acylation of a substituted or unsubstituted benzene ring with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding valerophenone.

-

α-Bromination: The resulting valerophenone is then subjected to α-bromination, typically using bromine (Br₂) in a suitable solvent, to produce the α-bromo ketone intermediate.

-

Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom with pyrrolidine. This reaction yields the desired α-pyrrolidinophenone product. The product is often converted to its hydrochloride salt to improve its stability and handling properties.[2][3]

Caption: Generalized synthetic route for α-pyrrolidinophenones.

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for the psychostimulant effects of α-pyrrolidinophenones is the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake.[4] By binding to these transporters on the presynaptic membrane, these compounds block the reabsorption of dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced dopaminergic and noradrenergic signaling.

Caption: Inhibition of DAT and NET by phenethylpyrrolidine compounds.

Most α-pyrrolidinophenones exhibit a significantly lower affinity for the serotonin transporter (SERT), which distinguishes them from other classes of psychostimulants like MDMA that have more pronounced serotonergic activity.[4] This selectivity for catecholamine transporters is believed to contribute to their high abuse liability.

Structure-Activity Relationships (SAR)

The pharmacological profile of α-pyrrolidinophenones is highly dependent on their chemical structure. Modifications to the alkyl chain and the phenyl ring can significantly alter their potency and selectivity for monoamine transporters.

-

Alkyl Chain Length: The length of the alkyl chain extending from the α-carbon plays a crucial role in determining the potency at DAT and NET. Generally, increasing the chain length from a propyl (α-PPP) to a hexyl (α-PHP) group enhances the binding affinity and inhibitory potency at both DAT and NET.

-

Phenyl Ring Substitution: Substitutions on the phenyl ring can also modulate pharmacological activity. For example, the addition of a 4-methyl or 4-methoxy group can influence the compound's affinity for the transporters. However, some substitutions, such as a 4-trifluoromethyl group, have been shown to drastically reduce potency at DAT.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several representative α-pyrrolidinophenones at human dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| α-PPP | 121 | 39.5 | >10000 | 163 | 47.9 | >10000 |

| α-PVP | 29.2 | 39.3 | >10000 | 28.3 | 26.2 | >10000 |

| α-PHP | 20.7 | 15.8 | >10000 | 22.1 | 14.7 | >10000 |

| MDPV | 4.3 | 27.6 | 3386 | 2.2 | 2.5 | 2267 |

Data compiled from various sources.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of α-pyrrolidinophenones is characterized by rapid absorption and distribution to the brain, contributing to their fast onset of action. In rats, α-PVP has an elimination half-life of approximately 2.1 hours.[5][6][7]

Metabolism of these compounds is extensive and occurs primarily in the liver through various enzymatic pathways, including hydroxylation of the alkyl chain and the pyrrolidine ring, as well as degradation of the pyrrolidine ring.[8] The major metabolites of α-PVP include β-hydroxy-α-PVP and α-PVP lactam.[4] The cytochrome P450 enzymes CYP2B6, CYP2C19, CYP2D6, and CYP3A4 have been identified as being involved in the metabolism of α-PVP.[8]

In Vivo Behavioral and Physiological Effects

The in vivo effects of α-pyrrolidinophenones are consistent with their mechanism of action as potent psychostimulants.